

In Vitro Activity of NPD-1335: A Technical Guide

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Compound of Interest		
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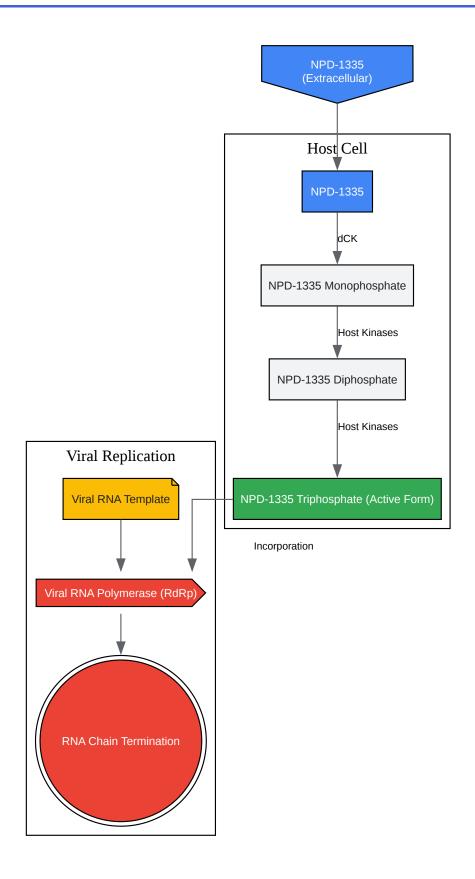
Introduction

NPD-1335, also known as ALS-8112 and β-D-4'-chloromethyl-2'-deoxy-2'-fluorocytidine, is a novel nucleoside analog with potent in vitro activity against several RNA viruses, most notably Nipah virus (NiV) and Respiratory Syncytial Virus (RSV).[1][2] As a parent nucleoside of lumicitabine (ALS-8176), which has undergone clinical evaluation, **NPD-1335** represents a promising avenue for the development of antiviral therapeutics.[1][3] This technical guide provides a comprehensive overview of the in vitro activity of **NPD-1335**, detailing its mechanism of action, quantitative antiviral efficacy, cytotoxicity, and the experimental protocols used for its evaluation.

Mechanism of Action

NPD-1335 exerts its antiviral effect through the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[4] Being a nucleoside analog, **NPD-1335** is not active in its initial form. Upon entering a host cell, it undergoes a series of phosphorylations to be converted into its active 5'-triphosphate metabolite, ALS-8112-TP.[5] This process is initiated by the host cell enzyme deoxycytidine kinase (dCK).[5] The resulting triphosphate analog mimics natural nucleosides and is incorporated into the nascent viral RNA chain by the viral polymerase. This incorporation leads to premature chain termination, thereby halting viral replication.[6][7]





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Caption: Mechanism of action of NPD-1335.



Quantitative In Vitro Activity

The antiviral potency of **NPD-1335** has been quantified against Nipah virus and Respiratory Syncytial Virus in various cell lines. The key parameters measured are the 50% effective concentration (EC50), which represents the concentration of the compound that inhibits viral activity by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Antiviral Activity Against Nipah Virus (NiV)

Cell Line	Virus Strain	Assay Type	EC50 (μM)	СС50 (µМ)	Selectivit y Index (SI)	Referenc e
NCI-H358	rNiV-ZsG	CPE Reduction	0.89 - 3.08	>50	>16.2 - >56.2	[1]
HSAEC1- KT	rNiV-ZsG	CPE Reduction	0.89 - 3.08	>50	>16.2 - >56.2	[1]
HSAEC1- KT	Wild-type NiV-B	Viral Yield Reduction	-	-	-	[1]
HSAEC1- KT	rNiV-ZsG	Viral Yield Reduction	-	-	-	[1]

In HSAEC1-KT cells, **NPD-1335** reduced the infectious titers of rNiV-ZsG and wild-type NiV-B by up to 6 and 7 orders of magnitude, respectively, in a dose-dependent manner.[1]

Antiviral Activity Against Respiratory Syncytial Virus (RSV)



Cell Line	Virus Strain	Assay Type	EC50 (μM)	СС50 (µМ)	Selectivit y Index (SI)	Referenc e
HEp-2	RSV A2	RNA Replication	0.153 ± 0.076	>100	>653	[2]
HEp-2	RSV B1	RNA Replication	0.132 ± 0.055	>100	>757	[2]
Human Donor Cells	RSV A2	RNA Replication	0.09 - 0.73	-	-	[2]
A549	-	CPE Reduction	1.884	44.456	23.6	[8]
SAEC	-	CPE Reduction	1.205	12.235	10.2	[8]

Inhibition of RSV RNA Polymerase

The active triphosphate form, ALS-8112-TP, directly inhibits the RSV RNA-dependent RNA polymerase complex with high potency.

Parameter	Value (µM)	Reference
IC50	0.020 ± 0.008	[2][6]

Cytotoxicity Profile

While **NPD-1335** demonstrates a favorable safety profile in several cell lines, cytotoxicity has been observed at higher concentrations in specific cell types.



Cell Line	CC50 (µM)	Reference
NCI-H358	>50	[1]
HSAEC1-KT	>50	[1]
HEp-2	>100	[2]
A549	44.456	[8]
Vero	No notable toxicity	[9]
HepG2	No notable toxicity	[9]
Peripheral Blood Mononuclear Cells (PBM)	4.2	[9]
CEM (Human Lymphoblastoid)	2.8	[9]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of **NPD-1335**.

Cell Lines and Virus Strains

- Cell Lines:
 - NCI-H358 (Human lung epithelial)[1]
 - HSAEC1-KT (Human small airway epithelial)[1]
 - HEp-2 (Human epithelial)[2]
 - Vero (African green monkey kidney)[1]
 - A549 (Human lung epithelial)[9]
 - SAEC (Small airway epithelial cells)[8]
 - HepG2 (Human hepatocellular carcinoma)[9]

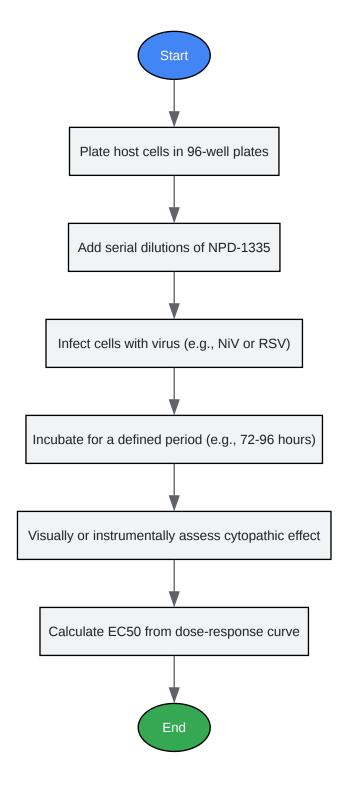


- CEM (Human lymphoblastoid)[9]
- Primary Human Peripheral Blood Mononuclear Cells (PBM)[9]
- Virus Strains:
 - Nipah virus (NiV), including wild-type (NiV-B, NiV-M) and recombinant strains (rNiV-ZsG).
 [1][10]
 - Respiratory Syncytial Virus (RSV), including strains A2 and B1.[2]

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for evaluating the ability of a compound to inhibit virus-induced cell death.[11]





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Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

• Cell Plating: Host cells are seeded into 96-well microplates and allowed to form a monolayer.



- Compound Addition: The cells are treated with various concentrations of NPD-1335.
- Virus Inoculation: The cells are then infected with the virus at a specific multiplicity of infection (MOI).
- Incubation: The plates are incubated for a period sufficient to allow for the development of CPE in the untreated, virus-infected control wells.
- CPE Assessment: The extent of CPE is evaluated, often through microscopic observation or by using a cell viability dye.
- Data Analysis: The EC50 is determined by plotting the percentage of CPE inhibition against the compound concentration.[2]

Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the antiviral compound.[12]

- Infection and Treatment: Confluent cell monolayers are infected with the virus for a set period (e.g., 1 hour). The inoculum is then removed and replaced with media containing different concentrations of NPD-1335.[1]
- Supernatant Collection: At a specific time post-infection (e.g., 48 hours), the cell culture supernatants are harvested.[1]
- Virus Titer Determination: The amount of infectious virus in the supernatant is quantified using a titration method, such as a 50% tissue culture infective dose (TCID50) assay on a permissive cell line (e.g., Vero cells).[1]
- Data Analysis: The reduction in viral titer is calculated relative to the untreated control.

Cell Viability/Cytotoxicity Assay

This assay is performed in parallel with the antiviral assays to determine the cytotoxic potential of the compound.[12]



- Cell Treatment: Uninfected host cells are treated with the same range of NPD-1335 concentrations used in the antiviral assays.
- Incubation: The cells are incubated for the same duration as the antiviral assays.
- Viability Measurement: Cell viability is assessed using a quantitative method, such as an MTS assay or by counting viable cells.[6]
- Data Analysis: The CC50 is calculated from the dose-response curve of cell viability versus compound concentration.[2]

RSV RNA Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the active triphosphate form of **NPD-1335** on the viral polymerase.

- Enzyme Preparation: The RSV RNA-dependent RNA polymerase (RdRp) complex is purified.
- Reaction Mixture: The enzyme is incubated with a template RNA, ribonucleotides (including a labeled one for detection), and varying concentrations of ALS-8112-TP.
- Reaction and Termination: The polymerase reaction is allowed to proceed and then stopped.
- Product Analysis: The amount of synthesized RNA is quantified to determine the level of inhibition.
- Data Analysis: The IC50 value is calculated from the inhibition curve.[2]

Conclusion

NPD-1335 (ALS-8112) is a potent inhibitor of Nipah virus and Respiratory Syncytial Virus in vitro. Its mechanism of action as a nucleoside analog that terminates viral RNA synthesis is well-characterized. The compound exhibits a favorable selectivity index in relevant lung epithelial cell lines, although some cytotoxicity is observed in specific hematopoietic cell lines at higher concentrations. The detailed protocols provided herein serve as a guide for the continued investigation and development of **NPD-1335** and related compounds as potential antiviral therapeutics.



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